molecular formula C11H11NO2 B1592825 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde CAS No. 620175-74-8

4-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1592825
CAS No.: 620175-74-8
M. Wt: 189.21 g/mol
InChI Key: QHLXATZGECTUAX-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

4-Methoxy-1-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a precursor in the synthesis of biologically active molecules through multicomponent reactions . The compound’s interactions with enzymes such as cytochrome P450 and aldehyde oxidase are particularly noteworthy. These interactions facilitate the conversion of this compound into other derivatives, which can further participate in various biochemical pathways .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can act as an agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which plays a role in mucosal immunity . Additionally, it has been reported to exhibit antifungal properties, contributing to the protection of amphibian species from chytridiomycosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can undergo binding interactions with various biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Additionally, the compound’s ability to undergo C–C and C–N coupling reactions makes it a versatile precursor for the synthesis of complex molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biological activity . Long-term effects on cellular function have also been observed, with some studies reporting alterations in gene expression and cellular metabolism over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial and anti-inflammatory properties . At higher doses, toxic or adverse effects can occur. For instance, high doses of the compound have been associated with cytotoxicity and alterations in cellular metabolism . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and aldehyde oxidase, which facilitate its conversion into other biologically active derivatives . These metabolic pathways play a crucial role in determining the compound’s biological activity and its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

The synthesis of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Another method includes the use of glacial acetic acid and concentrated hydrochloric acid to facilitate the cyclization process .

Chemical Reactions Analysis

4-Methoxy-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions typical of aromatic aldehydes. It can be easily oxidized to form the corresponding carboxylic acid. Additionally, it can participate in condensation reactions, such as the Henry reaction with nitromethane, to form nitrovinyl indole derivatives . Common reagents used in these reactions include oxidizing agents like manganese dioxide and bases for condensation reactions.

Comparison with Similar Compounds

4-Methoxy-1-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as 1-Methylindole-3-carboxaldehyde and 5-Methoxyindole-3-carboxaldehyde. While these compounds share a similar indole core, their substituents at different positions confer unique chemical and biological properties. For instance, 1-Methylindole-3-carboxaldehyde is used in the synthesis of antiviral agents, whereas 5-Methoxyindole-3-carboxaldehyde is explored for its anticancer properties .

Properties

IUPAC Name

4-methoxy-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-6-8(7-13)11-9(12)4-3-5-10(11)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLXATZGECTUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC=C2OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622794
Record name 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620175-74-8
Record name 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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